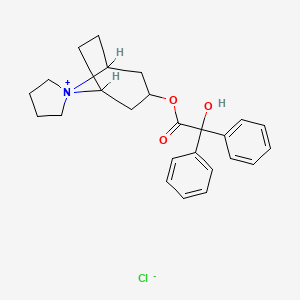

8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride involves the reaction of specific precursors to form spiro cations and tetrachlorometallate anions, demonstrating the compound's complex synthesis process. The synthesis methods offer insights into the formation of metal-containing ionic liquids and heterocyclic systems relevant to the study compound (Zakharov et al., 2021) (Kim & Frolov, 2011).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods such as 1H NMR and IR spectroscopy have been utilized to confirm the product structures, offering detailed insights into the molecular structure of compounds akin to the study compound. These analyses reveal the steric configurations and crystal structures, highlighting the intricate molecular architecture of such compounds (Zakharov et al., 2021) (Kim & Frolov, 2011).

Chemical Reactions and Properties

Chemical reactions involving the study compound and its derivatives are characterized by their interactions with various chemical agents, leading to the formation of new compounds through processes like oxidation and acid hydrolysis. These reactions not only demonstrate the compound's reactivity but also its potential as a precursor for further chemical synthesis (Minghu et al., 2000) (Kayukova et al., 2010).

Physical Properties Analysis

The physical properties of compounds related to 8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride, such as their phase transition temperatures, are determined using techniques like differential scanning calorimetry. This analysis is crucial for understanding the conditions under which these compounds remain stable and their potential applications in various temperature-dependent processes (Zakharov et al., 2021).

Chemical Properties Analysis

The study of chemical properties involves examining the reactivity of the compound with other chemicals, its potential as a catalyst in synthesis reactions, and its behavior under specific conditions like anhydrous and aprotic conditions. This analysis provides valuable information on the compound's versatility and suitability for various chemical applications (Minghu et al., 2000) (Hasaninejad et al., 2011).

Scientific Research Applications

Metal-Containing Ionic Liquids

- Synthesis and Properties : Synthesized metal-containing ionic liquids using 2,8-dioxo-5-azoniaspiro[4.5]decane cations show potential applications in coordination chemistry. These compounds exhibit unique phase transition temperatures and crystal structures, suggesting applications in materials science (Zakharov et al., 2021).

Synthesis of Heterocyclic Systems

- New Heterocyclic Compounds : Research on the synthesis of 1-halomethyl-2-oxa-5-azoniaspiro[4.5]decane halides has led to the creation of novel heterocyclic compounds. These have potential applications in organic chemistry and drug development (Kim & Frolov, 2011).

Acid Hydrolysis Studies

- Hydrolysis of Oxadiazoles : Acid hydrolysis of certain oxadiazoles produces compounds like 2-amino-8-thia-1-aza-5-azoniaspiro[4.5]dec-1-ene chloride hydrate. This process and the resulting compounds have implications in both organic synthesis and analytical chemistry (Kayukova et al., 2010).

Optical Resolution and Inclusion Crystallization

- Chiral Separation Techniques : Research on recrystallization of spiro-pyrrolidinium salts from chloroform, including 5-azoniaspiro[4.5]decane bromide, has been used for effective optical resolution of certain compounds by inclusion crystallization. This has significance in chiral chemistry and pharmaceuticals (Shi et al., 1996).

Polymer Synthesis

- Polymerization Research : Studies on the thermal polymerization of compounds like 2-oxo-5-phenyl-1,6,10-trioxa-5-phosphaspiro[4.5]decane have provided insights into new methods of polymer synthesis, which is important for materials science and engineering (Kobayashi et al., 1992).

Alkaline Stability in Anion Exchange Membranes

- Anion Exchange Membranes : Research on spirocyclic quaternary ammonium cation based anion exchange membranes (AEMs), including 5-azoniaspiro[4.5]decane, has shown higher alkaline stability compared to nonspirocyclic cations. This is crucial for the development of more efficient and durable AEMs in energy applications (Gu et al., 2016).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.

Future Directions

I couldn’t find specific information on the future directions of research or use of this compound.

properties

IUPAC Name |

spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenylacetate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCSYOQWLPPAOA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860076 | |

| Record name | Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride | |

CAS RN |

73954-17-3 | |

| Record name | Spiro(8-azoniabicyclo(3.2.1)octane-8,1'-pyrrolidinium), 3-hydroxy-, chloride, benzilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073954173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

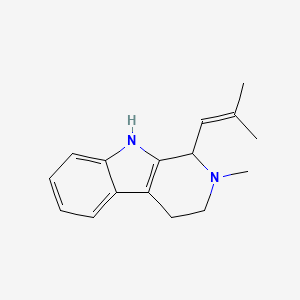

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one](/img/structure/B1196027.png)